molecular formula C27H47N3O12S B12094225 N3-PEG10-Tos

N3-PEG10-Tos

Katalognummer: B12094225
Molekulargewicht: 637.7 g/mol
InChI-Schlüssel: JCOLNKOSWYDGGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N3-PEG10-Tos, also known as Azido-PEG10-Tos, is a compound with the chemical formula C27H47N3O12S and a molecular weight of 637.74 g/mol . It is a polyethylene glycol (PEG) derivative containing an azide group (N3) and a tosyl group (Tos). This compound is widely used in various chemical and biological applications due to its unique properties.

Vorbereitungsmethoden

N3-PEG10-Tos is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and tosyl chloride. The synthetic route typically involves the following steps:

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods often involve the use of automated reactors and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

N3-PEG10-Tos undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. Common reagents used in these reactions include amines, thiols, and alcohols.

    Click Chemistry: The azide group in this compound can participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an alkyne in the presence of a copper catalyst will yield a triazole-linked product.

Wissenschaftliche Forschungsanwendungen

N3-PEG10-Tos has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N3-PEG10-Tos is primarily based on its ability to undergo click chemistry reactions and nucleophilic substitutions. The azide group allows for efficient and selective conjugation with alkyne-containing molecules, forming stable triazole linkages. This property is exploited in various applications, including bioconjugation and material science .

In biological systems, the PEG moiety in this compound provides solubility and biocompatibility, while the azide and tosyl groups enable specific and targeted modifications. These modifications can enhance the properties of biomolecules and materials, making them suitable for various applications .

Vergleich Mit ähnlichen Verbindungen

N3-PEG10-Tos is unique due to its combination of azide and tosyl functional groups. Similar compounds include:

    Azido-PEG10-Alcohol: This compound contains an azide group and a hydroxyl group instead of a tosyl group.

    Azido-PEG10-Acid: This compound contains an azide group and a carboxylic acid group.

    Azido-PEG10-Amine: This compound contains an azide group and an amine group.

This compound stands out due to its tosyl group, which is a very good leaving group for nucleophilic substitution reactions, making it highly versatile for various chemical modifications.

Eigenschaften

Molekularformel

C27H47N3O12S

Molekulargewicht

637.7 g/mol

IUPAC-Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C27H47N3O12S/c1-26-2-4-27(5-3-26)43(31,32)42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-29-30-28/h2-5H,6-25H2,1H3

InChI-Schlüssel

JCOLNKOSWYDGGK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.